3-(Oxan-4-yl)azepane can be sourced from various chemical suppliers and is often utilized in research settings. It belongs to the broader class of nitrogen heterocycles, which are compounds containing nitrogen atoms in their ring structures. This classification is significant due to the unique chemical properties imparted by the presence of nitrogen, influencing reactivity and biological interactions.
The synthesis of 3-(Oxan-4-yl)azepane can be achieved through several methods:
The specific reaction conditions, such as temperature, solvent choice, and reaction time, play crucial roles in determining the yield and purity of the final product.
The molecular formula for 3-(Oxan-4-yl)azepane is , indicating it contains ten carbon atoms, seventeen hydrogen atoms, and one nitrogen atom. The structure features:
Key structural data may include:
InChI=1S/C10H17N/c1-2-5-10(11-6-3-1)7-8-12-9-10/h1,5H,2-4,6-9H2This data provides insight into bond lengths and angles critical for understanding its chemical behavior.
3-(Oxan-4-yl)azepane participates in various chemical reactions:
The products formed from these reactions depend on specific conditions and reagents employed during the processes.
The mechanism of action for 3-(Oxan-4-yl)azepane involves its interaction with biological targets such as enzymes or receptors. The compound may modulate their activity by forming stable complexes with these biomolecules. This interaction is crucial for its potential therapeutic applications, particularly in drug development where modulation of biological pathways is desired .
3-(Oxan-4-yl)azepane exhibits several notable physical properties:
Key chemical properties include:
Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for characterizing its purity and confirming structural integrity.
3-(Oxan-4-yl)azepane has a wide range of applications in scientific research:
Its versatility makes it a valuable compound in both academic research and industrial applications.
CAS No.: 14799-66-7
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2